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molecular formula C12H17N3O2 B8729561 rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine

rel-(3S,5R)-3,5-Dimethyl-1-(4-nitrophenyl)piperazine

Cat. No. B8729561
M. Wt: 235.28 g/mol
InChI Key: UBLZWKCJZSDBGQ-AOOOYVTPSA-N
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Patent
US07713994B2

Procedure details

An amount of 3,5-dimethyl-1-(4-nitrophenyl)piperazine (1.86 g, 7.90 mmol) in EtOH is hydrogenated with Pd/C catalyst for 4 h. The solid is removed by filtration, and solvent is evaporated under vacuum to give pinkish residue. Recrystallization of this residue from MeOH/ether gives 1.30 g (80.2% yield) of pinkish crystal: mp 124-125° C.; MS (ESI) m/z 206.1 (M+H)+1
Quantity
1.86 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
80.2%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[NH:7][CH:6]([CH3:8])[CH2:5][N:4]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:3]1>CCO.[Pd]>[CH3:8][CH:6]1[NH:7][CH:2]([CH3:1])[CH2:3][N:4]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH2:5]1

Inputs

Step One
Name
Quantity
1.86 g
Type
reactant
Smiles
CC1CN(CC(N1)C)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solid is removed by filtration, and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
to give pinkish residue
CUSTOM
Type
CUSTOM
Details
Recrystallization of this residue from MeOH/ether

Outcomes

Product
Name
Type
product
Smiles
CC1CN(CC(N1)C)C1=CC=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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